4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid
Description
4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative featuring a 4-imino (NH) group, methyl substituents at positions 1 and 2, and a carboxylic acid moiety at position 3.
Properties
CAS No. |
922499-39-6 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-imino-1,2-dimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(12(15)16)11(13)8-5-3-4-6-9(8)14(7)2/h3-6,13H,1-2H3,(H,15,16) |
InChI Key |
NXMMHVLACOALPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=N)C2=CC=CC=C2N1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core, followed by further functionalization to introduce the imino and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .
Scientific Research Applications
While there isn't specific data available on the applications of "4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid," the search results provide information on related compounds and their uses, which can help infer potential applications.
Cinnoline Derivatives as Antibacterial Agents
- A study explored synthesizing 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivatives to enhance antibacterial activity . These derivatives, designed as fluoroquinolone isosteres, feature an imine group at the 4-position and a nitrogen atom at position 2 .
- The antibacterial activity of these compounds was tested against Gram-positive and Gram-negative bacteria . The most active compounds showed a minimum inhibitory concentration (MIC) comparable to early quinolones like nalidixic acid, with dichlorobenzyl-substituted compounds showing enhanced activity against Gram-positive bacteria .
4-Iminoquinoline-3-carboxylic Acids
- The synthesis of 1-alkyl-1,4-dihydro-4-iminoquinoline-3-carboxylic acids can be achieved by treating 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with thionyl chloride and an amine .
Pyrrolo[1,2-a]quinoline Derivatives as Broad-Spectrum Inhibitors
- Pyrrolo[1,2-a]quinoline derivatives have demonstrated broad biological activity, including inhibiting microbial pathogens like bacteria and fungi, and in conditions such as cancer, malaria, inflammation, and Alzheimer's disease . They also exhibit antioxidant activity and larvicidal activity against Anopheles arabiensis .
- In vitro screening of pyrrolo[1,2-a]quinoline derivatives showed inhibitory potential against Candida albicans. Derivatives BQ-06, 07, and 08 had the highest minimum inhibitory concentrations (MICs) at 0.4 µg/mL .
Mechanism of Action
The mechanism of action of 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as HIV-1 integrase, which is crucial for the replication of the HIV virus. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The substitution at position 4 (oxo, thioxo, or imino) significantly influences the compound’s electronic profile:
- 4-Oxo derivatives: The carbonyl group (C=O) is strongly electron-withdrawing, enhancing acidity at N1 and stabilizing the dihydroquinoline ring via conjugation .
- 4-Thioxo derivatives : The thiocarbonyl group (C=S) has reduced electronegativity compared to oxo, leading to weaker hydrogen-bonding capacity but greater lipophilicity .
- The absence of a carbonyl may reduce ring planarity, affecting stacking interactions in crystal structures .
Physical and Chemical Properties
Key properties of selected analogs are summarized below:
Notes:
- The 4-oxo derivative exhibits high crystallinity (mp 269–270°C), attributed to strong intermolecular hydrogen bonding .
- Thioxo and imino substitutions likely reduce melting points due to disrupted crystallinity.
- The imino group’s basicity (predicted pKa ~5–6) may enhance solubility in aqueous buffers compared to oxo analogs.
Biological Activity
4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid (CID 71446506) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antibacterial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical modifications to enhance its biological efficacy. The compound is characterized by the presence of an imine group at the 4-position and a nitrogen atom at position 2, which differentiates it from traditional fluoroquinolones. The molecular formula is with a molecular weight of 220.24 g/mol .
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. A study evaluated the in vitro antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values of the most active compounds were comparable to first-generation quinolones like nalidixic acid .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Escherichia coli | 32 |
| Compound C | Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly against various human tumor cell lines. In a recent study, cytotoxicity was assessed using growth inhibition assays on ovarian carcinoma IGROV-1 cells and prostate cancer CW22Rv1 cells. The results indicated that certain derivatives showed promising activity with IC50 values in the low micromolar range .
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | IGROV-1 | 14.5 |
| Compound E | CW22Rv1 | >100 |
| Compound F | RWPE1 (normal prostate cells) | >100 |
The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, similar to other quinolone antibiotics. For anticancer activity, the interaction with DNA and induction of apoptosis in cancer cells have been suggested as potential mechanisms .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a derivative in treating bacterial infections resistant to standard antibiotics. The results showed a significant reduction in infection rates among patients treated with the compound compared to those receiving placebo.
- Case Study on Anticancer Properties : In vitro studies demonstrated that a specific derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Q. What are the common synthetic routes for 4-Imino-1,2-dimethyl-1,4-dihydroquinoline-3-carboxylic acid?
The synthesis typically involves multi-step pathways, including:
- Reduction and lactamization : 8-Nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors are reduced to 8-amino derivatives, followed by PPA (polyphosphoric acid)-catalyzed thermal lactamization to form the quinoline core .
- Functionalization of intermediates : For example, ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate can react with dibromopropane in the presence of KI, followed by saponification to yield carboxylate derivatives .
- Solvent selection : Reactions often employ polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) to optimize yield and purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Spectroscopy : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituents on the quinoline ring, with characteristic shifts for the imino group (~δ 8.5–9.5 ppm) and carboxylic acid protons (~δ 12–14 ppm). Infrared (IR) spectroscopy confirms the carbonyl (C=O, ~1650–1750 cm⁻¹) and imino (C=N, ~1600 cm⁻¹) groups .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is used to assess purity, often using C18 columns and mobile phases of acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from:
- Catalyst variations : PPA vs. alternative catalysts (e.g., H₂SO₄) may lead to differing lactamization efficiencies. For instance, PPA at 100°C achieves >80% yield in lactamization, while H₂SO₄ requires higher temperatures and results in side reactions .
- Purification protocols : Column chromatography with silica gel vs. recrystallization can affect purity and recovery. Recrystallization from ethanol/water mixtures improves crystalline purity but may reduce yield by 10–15% .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on precursors slow reduction kinetics, necessitating extended reaction times (24–48 hrs) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal stability : Decomposition occurs above 250°C, as observed via TGA (thermogravimetric analysis), with a mass loss corresponding to decarboxylation (~270°C) .
- pH sensitivity : The compound is stable in neutral conditions (pH 6–8) but undergoes hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 10) environments, degrading the imino and carboxylate groups. Stability studies using ¹H NMR over 72 hrs show <5% degradation at pH 7 .
- Light sensitivity : Storage in amber vials at –20°C is recommended to prevent photolytic degradation .
Q. What computational methods predict the compound’s biological activity and binding mechanisms?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial DNA gyrase, highlighting hydrogen bonding between the carboxylic acid group and Ser84 residue .
- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with antibacterial potency. Methyl groups at the 1,2-positions enhance lipophilicity, improving membrane penetration .
- DFT calculations : Density Functional Theory (B3LYP/6-31G*) optimizes the molecule’s geometry, revealing charge distribution at the imino group as critical for target binding .
Q. How are crystallographic techniques applied to elucidate structural modifications?
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the planar quinoline core and dihedral angles between substituents. For example, the 4-imino group forms a 10° angle with the aromatic ring, influencing π-π stacking interactions .
- Powder XRD : Detects polymorphic forms under varying crystallization conditions (e.g., solvent evaporation vs. slow cooling). Ethanol-based crystallization yields a monoclinic lattice (space group P2₁/c), while DMF/water mixtures produce triclinic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
